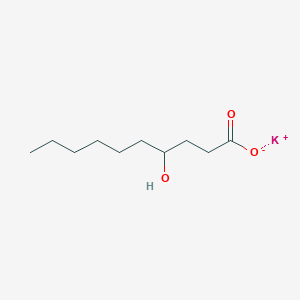
Potassium 4-hydroxydecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-hydroxydecanoate is a compound with the CAS Number: 2094742-12-6 . It has a molecular weight of 226.36 and is typically found in a powder form . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 226.36 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Potassium in Agriculture
A review by Römheld and Kirkby (2010) discusses the critical role of potassium in agriculture, emphasizing its importance in soil, plant physiology, and nutrition. Although not directly mentioning Potassium 4-hydroxydecanoate, this research underscores the necessity of potassium for crop quality and stress mitigation, including resistance to diseases, pests, and environmental stresses such as frost, heat, drought, and salinity (Römheld & Kirkby, 2010).
ATP-sensitive Potassium Channels
Several studies have explored the role of compounds structurally related to this compound in modulating ATP-sensitive potassium (K_ATP) channels. These channels are significant in cardiovascular research, particularly in understanding ischemic preconditioning and myocardial protection during ischemic events. Sodium 5-hydroxydecanoate, for example, has been used to study the blockade of ischemic preconditioning in dogs, suggesting that modulation of K_ATP channels could be a critical factor in cardiac protection strategies (Auchampach, Grover, & Gross, 1992).
Hydroxamic Acids in Plant Defense
Hydroxamic acids, including those with hydroxydecanoate structures, play a significant role in plant defense against pests and diseases. Niemeyer (1988) discusses how these compounds serve as defense chemicals in the Gramineae, indicating the potential agricultural applications of this compound in enhancing crop resilience (Niemeyer, 1988).
Biomaterials and Tissue Engineering
Research on poly(alpha-hydroxy esters) for supporting the propagation of murine embryonic stem cells highlights the relevance of hydroxydecanoates in biomaterials and tissue engineering. This study by Harrison et al. (2004) explores the potential of these compounds in creating scaffolds for stem cell colonization and differentiation, suggesting applications of this compound in biomedical research (Harrison et al., 2004).
Environmental Remediation
Liang et al. (2020) present a study on the functionalization of graphite carbon nitride with hydroxyl groups for the removal of pollutants from water. This research illustrates the potential of hydroxydecanoates and similar hydroxyl-functionalized compounds in environmental remediation, particularly in the adsorption and photodegradation of hazardous substances (Liang et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Potassium 4-hydroxydecanoate primarily targets the mitochondrial ATP-sensitive potassium (mtK+ATP) channels . These channels are crucial for the modulation of mitochondrial functions under various conditions, including hypoxia .
Mode of Action
This compound interacts with its targets by modulating the activity of mtK+ATP channels. Under conditions such as hypoxia, the activity of these channels increases, leading to changes in respiration rates and phosphorylation .
Biochemical Pathways
Potassium ions can cross both the outer and inner mitochondrial membranes through multiple routes. In the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . The opening of mtK+ATP channels plays a decisive role in the regulation of energy metabolism under acute hypoxia via the modulation of the phosphorylation system in mitochondria .
Pharmacokinetics
Metabolism and excretion rates can also affect the compound’s bioavailability .
Result of Action
The activation of mtK+ATP channels by this compound leads to an increase in ATP-dependent potassium uptake and the rate of State 4 respiration, mitochondrial uncoupling, and suppression of both State 3 respiration and ATP synthesis . These changes can have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the activity of mtK+ATP channels, thereby modulating mitochondrial functions
Eigenschaften
IUPAC Name |
potassium;4-hydroxydecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHOUKNNJQEHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
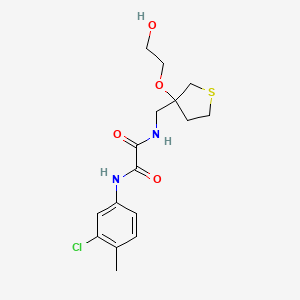

![6-(5-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2767771.png)
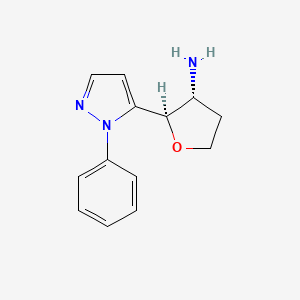
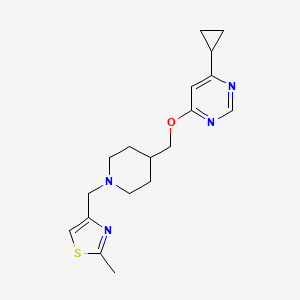
![1-Propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2767776.png)
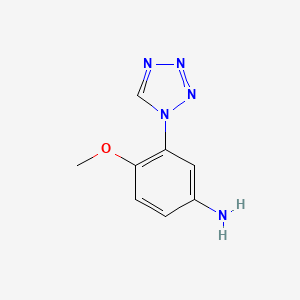
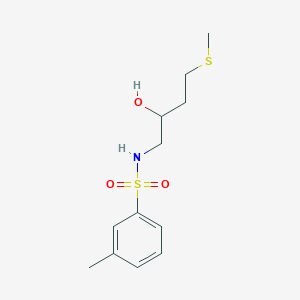


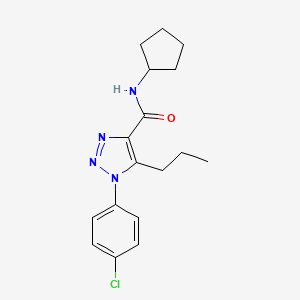
![2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2767785.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2767786.png)
![6-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2767787.png)
